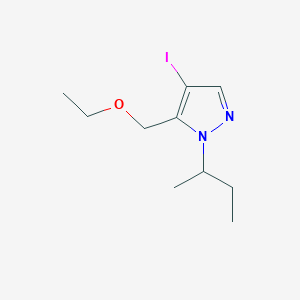

![molecular formula C25H31N3O B2553502 1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-94-8](/img/structure/B2553502.png)

1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidinone moiety, a tert-butyl group, and a benzimidazole derivative, which may contribute to its potential biological activity or chemical reactivity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through methods such as C–H bond activation, which is a powerful tool in organic synthesis for constructing complex molecules. For instance, a one-pot synthesis of ortho-arylated carbazoles via C–H bond activation has been reported, utilizing silver nitrate and tert-butyl alcohol as the oxidant and solvent, respectively . This method shows the potential for synthesizing complex molecules that may include the tert-butyl group as seen in the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted, revealing the inclination of phenyl rings to the mean planes of the imidazole rings . This type of analysis is crucial for understanding the three-dimensional conformation of molecules, which can affect their reactivity and interaction with biological targets.

Chemical Reactions Analysis

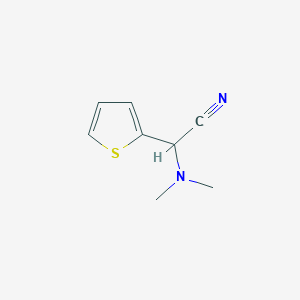

The chemical reactivity of molecules containing tert-butyl groups can be inferred from studies on similar structures. For instance, the synthesis of optical isomers of a compound with a tert-butyl group and their biological evaluation as antilipidemic agents have been described . Such studies provide insights into the reactivity of the tert-butyl group in various chemical contexts, including its potential to participate in the formation of optically active compounds.

Physical and Chemical Properties Analysis

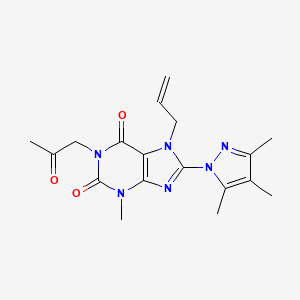

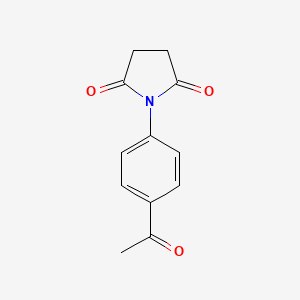

The physical and chemical properties of compounds with tert-butyl groups can be diverse. For example, the formation of hydrogen-bonded chains and aggregates in tert-butyl-containing pyrazoles has been observed, indicating the role of tert-butyl groups in influencing the solid-state structure and intermolecular interactions . These properties are essential for understanding the behavior of the compound under different conditions and can inform its potential applications.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Catalytic Activities of Ruthenium(II) Complexes : Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes were synthesized, showcasing the potential catalytic applications of similar complex structures in hydrogen transfer reactions of ketones (Yong Cheng et al., 2009).

Novel Syntheses of Imidazole Derivatives : Research on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines provides insights into the synthetic pathways for creating complex molecules with potential biological activities (A. Katritzky et al., 2000).

Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives have been conducted, offering a deeper understanding of molecular interactions and structural characteristics (G. Dhanalakshmi et al., 2018).

Catalysis and Polymerization

- Pyrrolide-Imine Benzyl Complexes in Polymerization : The synthesis of pyrrolide-imine benzyl complexes of zirconium and hafnium and their application in ethylene polymerization catalysis highlight the relevance of imidazole derivatives in industrial chemistry (S. Matsui et al., 2004).

Fluorescence and Ligand Design

- Luminescent Dinuclear Ruthenium Complexes : The design of luminescent dinuclear ruthenium terpyridine complexes with a bis-phenylbenzimidazole spacer demonstrates the application of benzimidazole derivatives in the development of light-harvesting and sensing materials (D. Mondal et al., 2017).

properties

IUPAC Name |

1-tert-butyl-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O/c1-17(2)19-12-10-18(11-13-19)15-27-22-9-7-6-8-21(22)26-24(27)20-14-23(29)28(16-20)25(3,4)5/h6-13,17,20H,14-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGRGXGRWJEBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)